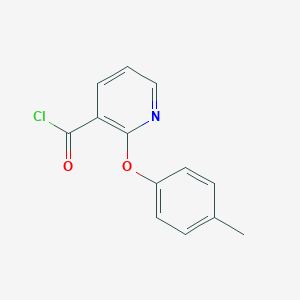

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is a chemical compound with the molecular formula C13H10ClNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring substituted with a 4-methylphenoxy group and a carbonyl chloride group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride typically involves the reaction of 2-(4-Methylphenoxy)pyridine-3-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group. The reaction can be represented as follows:

2-(4-Methylphenoxy)pyridine-3-carboxylic acid+SOCl2→2-(4-Methylphenoxy)pyridine-3-carbonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Hydrolysis: The compound can undergo hydrolysis in the presence of water to form 2-(4-Methylphenoxy)pyridine-3-carboxylic acid and hydrochloric acid.

Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol under specific conditions.

Common Reagents and Conditions

Amines: Used in substitution reactions to form amides.

Alcohols: Used in substitution reactions to form esters.

Thiols: Used in substitution reactions to form thioesters.

Water: Used in hydrolysis reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

2-(4-Methylphenoxy)pyridine-3-carboxylic acid: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The carbonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Methylphenoxy)pyridine-3-carboxylic acid: The precursor to 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride.

2-(4-Methylphenoxy)pyridine-3-carboxamide: Formed from the reaction with amines.

2-(4-Methylphenoxy)pyridine-3-carboxylate esters: Formed from the reaction with alcohols.

Uniqueness

This compound is unique due to its reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various compounds, particularly in the pharmaceutical and chemical industries.

Actividad Biológica

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is a chemical compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of various bioactive molecules. Its structure features a pyridine ring substituted with a 4-methylphenoxy group and a carbonyl chloride functional group, which contributes to its reactivity and biological activity.

- Molecular Formula : C12H12ClNO2

- Molecular Weight : 247.68 g/mol

- IUPAC Name : this compound

The compound's reactivity is largely attributed to its carbonyl chloride moiety, making it suitable for nucleophilic substitution reactions, which are essential in organic synthesis.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-cancer, and anti-tubercular properties. Its derivatives have been synthesized and tested for efficacy against multiple pathogens and disease models.

Antimicrobial Activity

Studies have demonstrated that compounds derived from this compound show significant antimicrobial activity. For instance, pyridine derivatives have been highlighted for their effectiveness against Gram-positive and Gram-negative bacteria. The presence of the pyridine nucleus is critical for the interaction with bacterial targets.

| Compound Name | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Antibacterial | 12.5 µM against Pseudomonas aeruginosa |

| Compound B | Antibacterial | 50.0 µM against MRSA |

Anti-Cancer Activity

Research has also explored the anti-cancer potential of this compound. It has been involved in the synthesis of novel derivatives that demonstrate selective cytotoxicity against cancer cell lines. For example, certain analogs have shown promising results in inhibiting the growth of leukemia cell lines with IC50 values in the nanomolar range.

The biological activity of this compound is believed to be mediated through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : Some derivatives act as agonists or antagonists at neurotransmitter receptors, influencing pathways related to neuroprotection and cancer.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives can generate ROS upon activation, leading to oxidative stress in target cells.

Case Studies

- Antitubercular Agents : A study focused on synthesizing N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives from this compound showed promising results as potential anti-tubercular agents.

- Neuroprotective Effects : Research into dopamine receptor modulation revealed that derivatives could protect dopaminergic neurons from degeneration, suggesting potential applications in treating neurodegenerative diseases.

Propiedades

IUPAC Name |

2-(4-methylphenoxy)pyridine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQBNLMZQVRGLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379260 |

Source

|

| Record name | 2-(4-methylphenoxy)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-79-2 |

Source

|

| Record name | 2-(4-methylphenoxy)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.